7alpha-Hydroxy-4-cholesten-3-one-d7 is a stable isotope-labeled derivative of 7alpha-hydroxy-4-cholesten-3-one, a significant intermediate in the biochemical synthesis of bile acids from cholesterol. This compound is primarily produced in the liver and plays a critical role in bile acid metabolism, reflecting the activity of the bile acid synthetic pathway in humans. The precursor to this compound, 7alpha-hydroxycholesterol, is generated from cholesterol through the action of hepatic cholesterol 7alpha-hydroxylase (CYP7A1) .
The synthesis of 7alpha-Hydroxy-4-cholesten-3-one-d7 can be achieved through several methods, primarily involving the enzymatic conversion of cholesterol. The key steps include:
For analytical purposes, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are commonly employed for quantifying this compound in biological samples . These methods allow for precise measurement of serum concentrations, which can indicate bile acid synthesis rates.
As an intermediate in bile acid synthesis, 7alpha-Hydroxy-4-cholesten-3-one-d7 participates in several biochemical reactions:
These reactions are crucial for understanding bile acid metabolism and can be influenced by various physiological conditions, such as liver function and dietary factors.
The mechanism of action for 7alpha-Hydroxy-4-cholesten-3-one-d7 involves its role as a signaling molecule in the regulation of bile acid synthesis. When bile acids return to the liver, they inhibit their own synthesis through a feedback mechanism involving farnesoid X receptor activation. Elevated levels of this compound in serum indicate increased bile acid production or malabsorption conditions .
Research indicates that serum concentrations of this compound correlate strongly with the rate of bile acid synthesis, making it a valuable biomarker for diagnosing conditions like bile acid malabsorption .
7alpha-Hydroxy-4-cholesten-3-one-d7 has several applications in scientific research:
7α-Hydroxy-4-cholesten-3-one-d7 is a deuterium-labeled isotopologue of the endogenous oxysterol 7α-hydroxy-4-cholesten-3-one (abbreviated as C4). This compound is a critical intermediate in the classic (neutral) pathway of bile acid biosynthesis. The initial step involves hepatic cholesterol 7α-hydroxylase (CYP7A1), a cytochrome P450 enzyme exclusively located in the endoplasmic reticulum of hepatocytes. CYP7A1 catalyzes the stereospecific 7α-hydroxylation of cholesterol to form 7α-hydroxycholesterol. This reaction is the rate-limiting step in bile acid synthesis and is tightly regulated by bile acid flux returning to the liver via enterohepatic circulation [10].
Subsequently, 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) dehydrogenates/isomerizes 7α-hydroxycholesterol to yield C4. The deuterated form (C4-d7) incorporates seven deuterium atoms at the 25,26,26,26,27,27,27 positions of the side chain, preserving the biochemical properties of native C4 while enabling isotopic distinction in mass spectrometry [3] [6] [8]. This structural fidelity allows C4-d7 to serve as an ideal internal standard or tracer in metabolic studies.
Table 1: Enzymatic Conversion Steps in C4 Biosynthesis
Enzyme | Reaction | Product |
---|---|---|
Cholesterol 7α-hydroxylase (CYP7A1) | 7α-Hydroxylation of cholesterol | 7α-Hydroxycholesterol |
3β-Hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) | Dehydrogenation/isomerization | 7α-Hydroxy-4-cholesten-3-one (C4) |
C4 is further metabolized by sterol 12α-hydroxylase (CYP8B1) to form cholic acid or by sterol 27-hydroxylase (CYP27A1) for chenodeoxycholic acid synthesis. The deuterated C4-d7 undergoes identical enzymatic processing, facilitating precise tracking of these bifurcating pathways [2] [10].
C4-d7 is pivotal for quantifying bile acid synthesis rates and investigating regulatory mechanisms. Endogenous plasma C4 concentrations correlate directly with CYP7A1 activity, as demonstrated in human studies:
Elevated C4 signifies increased bile acid synthesis to compensate for losses, as occurs in bile acid malabsorption or ileal dysfunction. Conversely, suppressed C4 levels occur in cholestatic diseases (e.g., extrahepatic cholestasis: C4 < 1.5 ng/mL) due to impaired CYP7A1 activity [1] [7]. The deuterated analog C4-d7 enables rigorous validation of these clinical observations via stable isotope dilution mass spectrometry, minimizing matrix effects and improving quantification accuracy [4] [9].
Regulation occurs through the farnesoid X receptor (FXR)–fibroblast growth factor 19 (FGF19) axis. Bile acids activate ileal FXR, inducing FGF19 secretion. FGF19 suppresses hepatic CYP7A1 transcription, creating negative feedback. C4-d7 tracer studies confirm that defects in this pathway (e.g., impaired FGF19 release) cause primary bile acid diarrhea due to unchecked synthesis [2] [6] [10].
Table 2: C4 Concentrations in Pathophysiological States
Condition | Median Plasma C4 (ng/mL) | Pathophysiological Context |
---|---|---|
Healthy subjects | 12 | Baseline bile acid synthesis |
Cholestyramine treatment | 188 | Bile acid sequestration-induced synthesis |
Ileal resection | 397 | Compensatory synthesis for bile acid loss |
Extrahepatic cholestasis | <1.5 | Suppressed synthesis due to cholestasis |
Bile acid synthesis exhibits robust diurnal rhythmicity, independent of cholesterol synthesis. In humans, C4 concentrations peak during early afternoon (12:00–15:00) and nadir at night (00:00–06:00), reflecting CYP7A1 activity fluctuations driven by circadian regulators (e.g., BMAL1, CLOCK) and meal timing [2] [4]. This rhythm complicates single-time-point assessments, necessitating longitudinal monitoring.
C4-d7 addresses this challenge by enabling continuous metabolic tracing. When administered intravenously, its deuterium label permits time-resolved quantification of:
Notably, C4-d7 resists non-specific binding in collection tubes and auto-oxidation to isomeric oxysterols (e.g., 7β-hydroxy-4-cholesten-3-one), issues that plague native C4. This stability ensures reliable measurements across diurnal phases [4] [6]. Studies in rats and monkeys confirm that C4-d7 pharmacokinetics mirror endogenous C4, validating its use for interspecies diurnal rhythm comparisons [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4